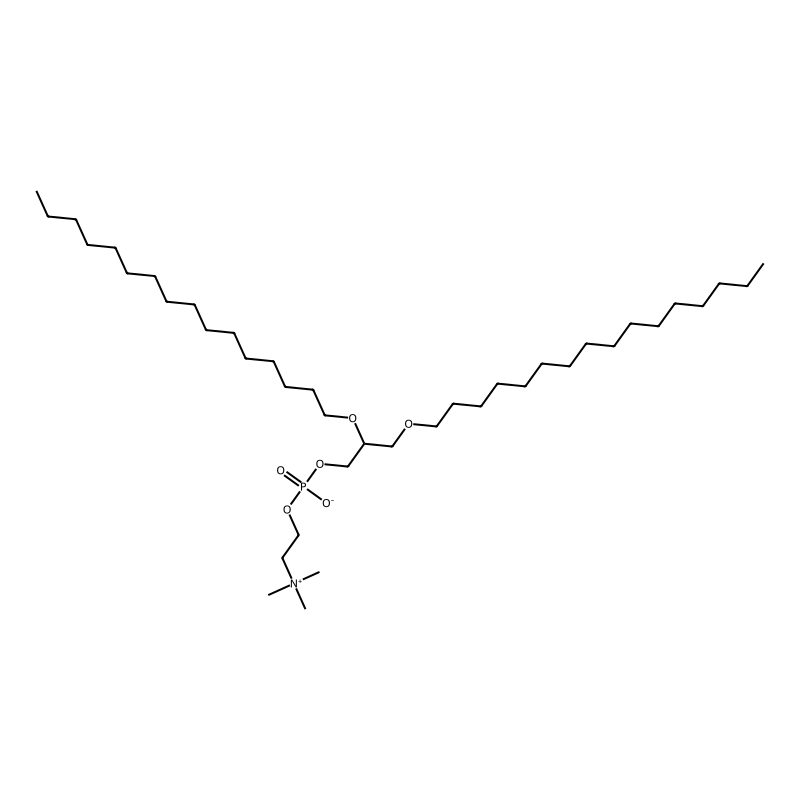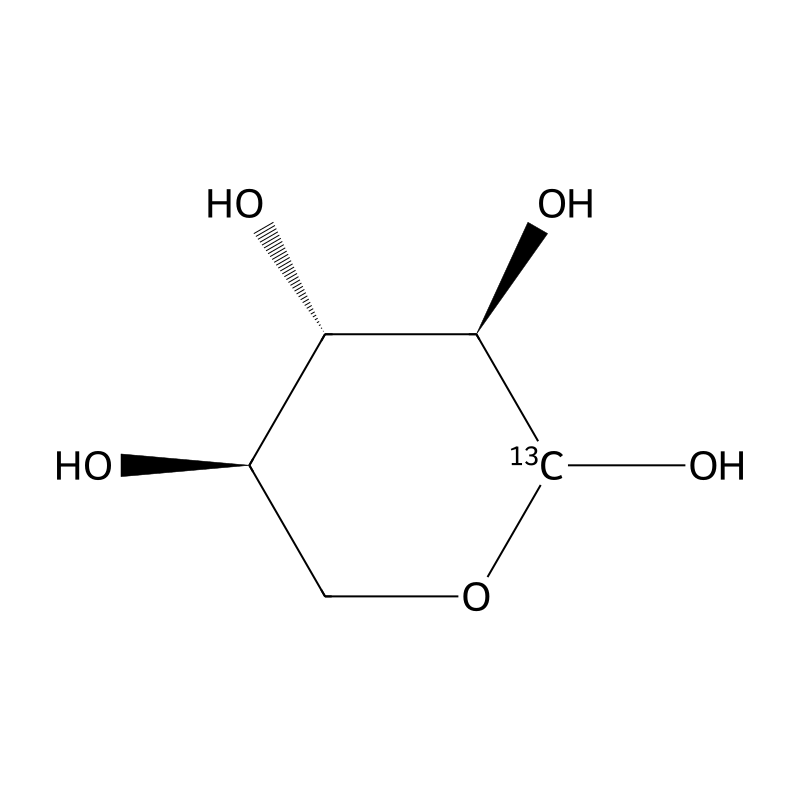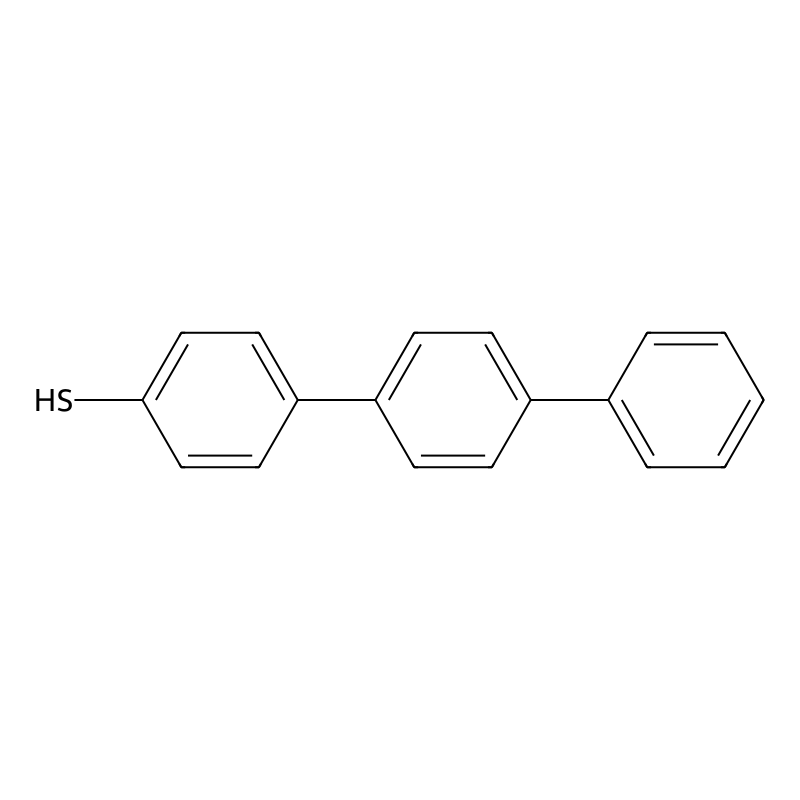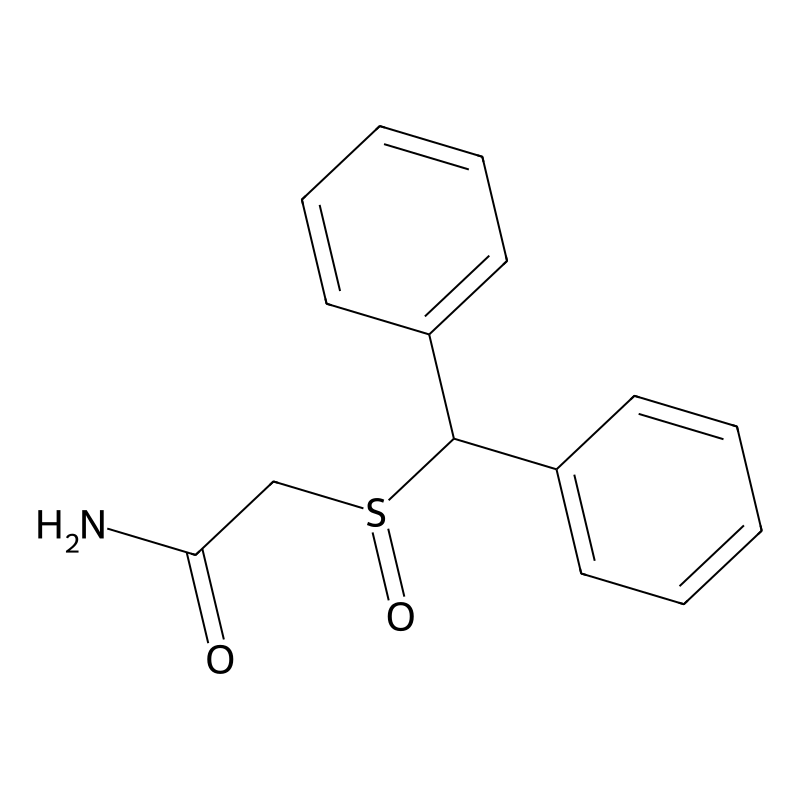Phenazopyridine
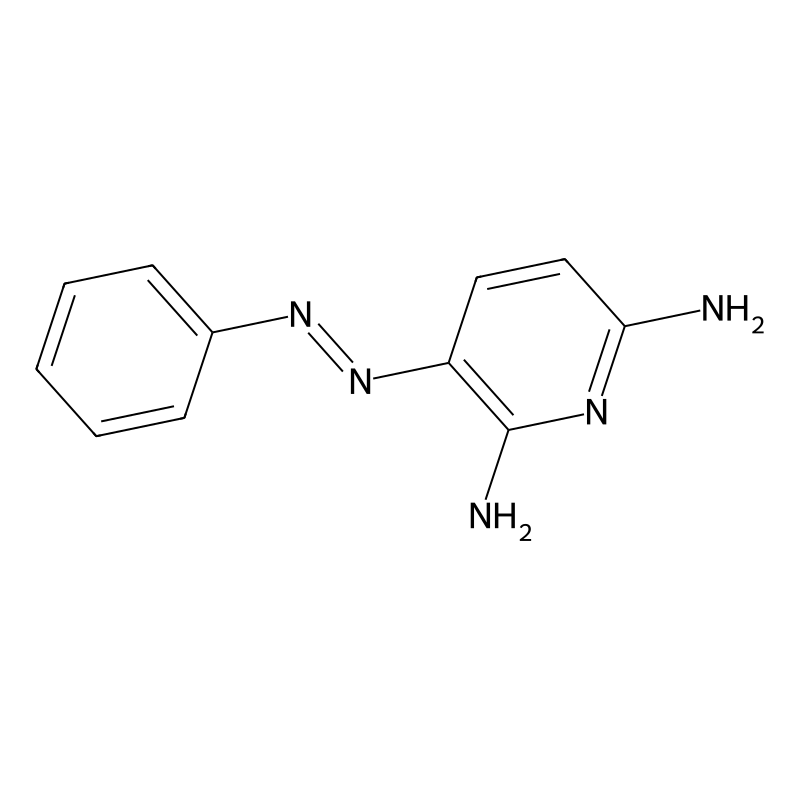
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mechanism of Action: Still Under Investigation
The exact mechanism of action by which phenazopyridine alleviates pain remains uncertain. Some research suggests it might act as a local anesthetic by binding to the urothelium, the lining of the urinary tract, and potentially numbing the area. Others propose it might work through a central nervous system effect, influencing pain perception in the brain. However, further research is needed to fully elucidate its mechanism [].
Research Applications: Beyond Pain Relief
While primarily used for pain relief, research has investigated other potential applications for phenazopyridine:
Phenazopyridine is a synthetic compound primarily used as a urinary tract analgesic. It provides symptomatic relief from pain, burning, and discomfort associated with urinary tract infections, surgery, or injury to the urinary tract. The compound is an azo dye, which imparts a vivid orange to red color to urine upon excretion, a characteristic that serves as an indicator of the medication's presence in the body . The chemical formula for phenazopyridine is , and it has a molar mass of approximately 213.24 g/mol .
Phenazopyridine is generally well-tolerated at recommended doses. However, potential side effects include headache, dizziness, stomach upset, and orange-reddish discoloration of urine []. In rare cases, it can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired. Due to this risk, phenazopyridine is not recommended for people with certain blood disorders or kidney problems [].
Additional Considerations
Phenazopyridine undergoes various metabolic processes in the body. It is primarily metabolized in the liver through hydroxylation, producing metabolites such as aniline and tri-aminopyridine. Approximately 41% to 65% of an oral dose is excreted unchanged in urine, while the rest is converted into metabolites . Notably, the metabolism of phenazopyridine can lead to adverse reactions such as methemoglobinemia and hemolytic anemia due to its conversion into aniline, which can interfere with oxygen transport in the blood .
Phenazopyridine can be synthesized through various methods involving the coupling of diazonium salts with pyridine derivatives. A common synthetic route includes:
- Preparation of Diazotized Compound: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid.
- Coupling Reaction: The diazonium salt is then reacted with 2,6-diaminopyridine under acidic conditions to form phenazopyridine.
This method allows for the production of high-purity phenazopyridine suitable for pharmaceutical applications .
Phenazopyridine is primarily used for:
- Symptomatic Relief: It alleviates pain and discomfort associated with urinary tract infections and other urinary tract irritations.
- Urinary Tract Surgery: It provides comfort during recovery from surgical procedures involving the urinary tract.
- Diagnostic Aid: The color change in urine serves as a visual indicator for healthcare providers regarding medication adherence .
Phenazopyridine belongs to a class of compounds known as azo dyes and urinary analgesics. Here are some similar compounds:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Azo dyes | Varies | Textile coloring | Potential carcinogenic effects |
| Tolterodine | C_{22}H_{31}N_{1}O_{2} | Overactive bladder treatment | Antimuscarinic activity |
| Oxybutynin | C_{21}H_{30}N_{2}O_{3} | Overactive bladder treatment | Anticholinergic properties |
| Sodium Phenylbutyrate | C_{10}H_{11}NaO_2 | Treatment for urea cycle disorders | Acts as a histone deacetylase inhibitor |
Phenazopyridine's uniqueness lies in its specific application as a urinary analgesic and its distinct mechanism of action that targets the urinary tract directly, providing symptomatic relief without affecting bladder function significantly.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Melting Point
139.0 °C
139 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Therapeutic Uses
PHENAZOPYRIDINE HYDROCHLORIDE, USP (PYRIDIUM) IS NOT A URINARY ANTISEPTIC. HOWEVER, IT DOES HAVE ANALGESIC ACTION ON URINARY TRACT & ALLEVIATES SYMPTOMS OF DYSURIA, FREQUENCY, BURNING & URGENCY. /SRP: RELIEF IS MOSTLY ATTRIBUTABLE TO ITS LOCAL ANESTHETIC ACTION RATHER THAN TO ANTIBACTERIAL ACTION/. /PHENAZOPYRIDINE HYDROCHLORIDE/
... 2,6-DIAMINO-3-(PHENYLAZO)PYRIDINE HYDROCHLORIDE MAY FREQUENTLY BE USED IN COMBINATION WITH SULFONAMIDES TO TREAT CYSTITIS, PROSTATITIS, URETHRITIS & PYELONEPHRITIS, AS LOCAL ANESTHETIC PRIOR TO URETHRAL MEDICATION & TO TREAT INFECTIONS OF MOUTH & CONJUNCTIVA. /PHENAZOPYRIDINE HYDROCHLORIDE/
MEDICATION (VET): TOPICAL APPLICATIONS ... /PRODUCE/ LONG-LASTING CORNEAL ANESTHESIA IN RABBITS.
MEDICATION (VET): Urinary analgesic.
Pharmacology
Phenazopyridine is a synthetic pyridine derivative anesthetic, Phenazopyridine is used as a local anesthetic in urinary tract disorders to relieve pain of lower urinary-tract irritation, as in cystitis, urethritis or prostatitis. Compatible with relief of pain and discomfort in antibacterial therapy, its use is limited however due to toxicity (primarily blood disorders) and potential carcinogenicity. (NCI04)
ATC Code
G04 - Urologicals
G04B - Urologicals
G04BX - Other urologicals
G04BX06 - Phenazopyridine
Mechanism of Action
The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria.
Pictograms

Irritant
Other CAS
Associated Chemicals
Wikipedia
Drug Warnings
DRUG IS CONTRAINDICATED IN RENAL INSUFFICIENCY, SEVERE HEPATITIS, & PYELONEPHRITIS OF PREGNANCY, & IT SHOULD BE USED CAUTIOUSLY IN PRESENCE OF GI DISTURBANCES. /PHENAZOPYRIDINE HYDROCHLORIDE/
IN ONE EPIDEMIOLOGICAL STUDY, INVOLVING LIMITED PERIOD OF OBSERVATION, NO ASSOC WAS OBSERVED BETWEEN USE OF PHENAZOPYRIDINE HYDROCHLORIDE & ANY CANCER. THERE IS SUFFICIENT EVIDENCE FOR CARCINOGENICITY ... IN EXPTL ANIMALS. AVAIL EPIDEMIOLOGICAL DATA ARE INSUFFICIENT TO EVALUATE CARCINOGENICITY ... TO HUMANS. IN ABSENCE OF ADEQUATE DATA IN HUMANS, PHENAZOPYRIDINE HYDROCHLORIDE SHOULD BE REGARDED, FOR PRACTICAL PURPOSES, AS IF IT PRESENTED A CARCINOGENIC RISK TO HUMANS. /PHENAZOPYRIDINE HYDROCHLORIDE/
IT PRODUCES HEINZ BODY ANEMIA IN PATIENT WHOSE RED CELLS HAVE NORMAL GLUCOSE-6-PHOSPHATE DEHYDROGENASE ACTIVITY, BUT REACTION IS MORE INTENSE IN ERYTHROCYTES DEFICIENT IN ... ENZYME. /PHENAZOPYRIDINE HYDROCHLORIDE/
For more Drug Warnings (Complete) data for PHENAZOPYRIDINE (7 total), please visit the HSDB record page.
Biological Half Life
Use Classification
Methods of Manufacturing
2,6-Diaminopyridine + benzenediazonium chloride(azo coupling)
General Manufacturing Information
APPLICATIONS (VET): AS SIMPLE TEST TO DETERMINE PRESENCE OF GASTRIC ACIDITY OR ANACIDITY IN DOG ALTHOUGH UNSUITABLE FOR DETERMINING DEGREES OF ACIDITY. ... GIVEN ORALLY ... APPEARS IN URINE ... RED-ORANGE WITHIN 1.5 TO 2 HR. COLORATION ... OCCURS IN ACID MEDIA ... OFTEN GUIDE ... OF URINARY PH ... /&/ PROGRESS CONTROLLING ... URINARY INFECTIONS.
AQ SOLN MAY BE STABILIZED BY ADDITION OF 10% GLUCOSE. /PYRIDIUM HYDROCHLORIDE/
Analytic Laboratory Methods
Stability Shelf Life
Dates
Commentary: The effect of preoperative phenazopyridine on short-term urinary retention following urogynecologic surgery
Alexandra DubinskayaPMID: 33595673 DOI: 10.1007/s00192-021-04722-0
Abstract
Case Report: Phenazopyridine-Induced Sulfhemoglobinemia in an 83-Year-Old Presenting with Dyspnea
Andre Morales, Ryan Walsh, Wade Brown, Patricia Checinski, Saralyn R WilliamsPMID: 34034895 DOI: 10.1016/j.jemermed.2021.03.002
Abstract
Sulfhemoglobinemia is a rare dyshemoglobinemia that presents similarly to methemoglobinemia.An 83-year-old woman with stage IV ovarian cancer presented to the Emergency Department after a near syncopal spell and was found to be cyanotic with a pulse oximetry reading of 71%. Pulse oximetry improved to only the mid-80s range with administration of high-flow oxygen. Her arterial blood gas on supplemental high-flow oxygen demonstrated a PaO
of 413 mm Hg and methemoglobin of 1.2%, but also noted the interference of the co-oximetry with sulfhemoglobinemia. Further history revealed that the patient had recently been started on phenazopyridine. The phenazopyridine was stopped, an exchange transfusion was offered but declined, and the patient was discharged to home hospice. WHY SHOULD AN EMERGENCY PHYSICIAN BE AWARE OF THIS?: The diagnosis of sulfhemoglobinemia can be challenging given that routine co-oximetry does not identify it. The clue to the diagnosis is that the cyanotic-appearing patient has a normal or elevated PaO
and seems to be less ill than expected, given the degree of cyanosis. Sulfhemoglobinemia does not reverse with the administration of methylene blue.
[Phenazopyridine and fosfomycin for the acute cystitis treatment: results of multicenter randomized study]
M I Davidov, M N Meltsina, N E Bunova, A M Metelkin, Prussakov R O, A A LunevPMID: 34251097 DOI:
Abstract
To evaluate the analgesic effect, efficacy and tolerability of phenazopyridine in combination with fosfomycin for the treatment of acute uncomplicated cystitis in working-age female.A total of 152 women with acute uncomplicated cystitis were included in multicenter, randomized, open-label study which were carried out in 5 polyclinics of the Perm Territory. All the patients were divided into 2 groups of 76 people each, depending on the treatment. In the main group, women received oral phenazopyridine 200 mg 3 times a day for 2 days (a total dose 1200 mg) and fosfomycin trometamol in a dose of 3 g once. In the control group, patients received a single dose of fosfomycin trometamol (3 g) and drotaverin 80 mg 3 times a day for 2 days. A visual analogue scale (VAS) was used for evaluation of pain intensity. The symptoms of cystitis were assessed using the ACSS scale. In addition, urinalysis, urine culture and other methods were done. The results were evaluated after 6, 12, 24, 48 hours, 3 and 6 days.
In the main group, the severity of pain according to the VAS decreased from the initial 7.2+/-0.5 points to 1.6+/-0.2 points after 12 hours, to 0.4 +/- 0.05 points after 24 hours. Pain syndrome completely disappeared in all patients after 48 hours. In the control group, at all time points, a significant less pronounced analgesic effect was seen (p<0.001). The overall ACSS score in the main group decreased from the 12.0+/-0.5 points to 2.1+/-0.3 after 3 days and to 0.28+/-0.04 points after 6 days (p<0.001), which indicated a more rapid resolution of symptoms compared to the control group. The symptomatic effect of phenazopyridine (relief of pain, dysuria and discomfort) provided a more pronounced improvement in the well-being in the main group in comparison to the control group, which was confirmed by Dynamics domain of the ACSS scale (p<0.001). The combination of fosfomycin and phenazopyridine was more effective than the combination of fosfomycin and drotaverine. The clinical and microbiological cure rate in the main group was 97.4% and 96.9%, respectively. Leukocyturia was resolved earlier, and the duration of treatment decreased by 30.1%. An undesirable effect of phenazopyridine (nausea) was detected only in 1 (1.3%) patient.
Phenazopyridine has a pronounced analgesic effect and is proved to be an effective and safe drug in patients with acute uncomplicated cystitis.
[Influence of phenazopyridine on the well-being of patients during and after cystoscopy]
A Yu Tsukanov, D G Makushin, A A Mirzakadiev, I A ZolotovPMID: 32897014 DOI:
Abstract
Cystoscopy is one of the most common procedures in urology. There is no single approach to pain relief. In the literature, there are conflicting data on the efficiency of intra-urethral gels. The use of non-steroidal anti-inflammatory drugs, intravenous sedation, and nitric oxide analgesia has been described. Phenazopyridine has been known for a long time. Acting on the bladder mucosa, it has a local analgesic effect. AN evaluation of phenazopyridine intake prior to cystoscopy in order to decrease pain during procedure and facilitate subsequent urination was performed.A total of 97 patients were included in the study. Indications for cystoscopy were as following: hematuria, lower urinary tract symptoms/pain, a need to remove ureteral stent. The patients were randomized into two groups. In the main group (n=50), phenazopyridine 200 mg was administered 20 minutes before cystoscopy and then at a dose of 200 mg every 8 hours (in total three doses) in combination with lidocaine gel. In the control group (n=47), only lidocaine gel was used. Heart rate was measured before and after the procedure. All patients were asked to complete a visual analogue scale (VAS) 3, 8 and 24 hours after cystoscopy with the assessment of the first urination.
After cystoscopy, the difference between groups in VAS score was 27.7% in favor of the main group (p<0.001). After 3 hours, the average score in the main group was two times less than in the Control (p=0.012), while 3 and 8 hours after cystoscopy, the proportion of "zero" results was 10% and 0%, 28% and 4%, respectively, p<0.005. The heart rate after the procedure in the main group was 75.1 beats/min, compared to 77.9 beats/min in the control group (p=0.016).
The intake of phenazopyridine allows to reduce pain intensity during and after cystoscopy and alleviate pain during first urination.
[Efficiency and safety of phenazopyridine for treatment of uncomplicated urinary tract infection: results of multi-center, randomized, placebo-controlled, clinical study]
S B Petrov, M N Slesarevskaya, K H Chibirov, M E Topuzov, O F Kagan, E N VoronovaPMID: 32597580 DOI:
Abstract
to evaluate the efficiency and safety of phenazopyridine for the treatment of patients with uncomplicated lower urinary tract infection, accompanied by pain.A multicenter double-blind, randomized, placebo-controlled study with parallel groups to evaluate the efficacy and safety of phenazopyridine in patients with acute uncomplicated cystitis was performed. A total of 60 women were divided into two groups of 30 patients. In the main group (average age 32.6+/-7.4 years) phenazopyridine was prescribed (2 tablets of 100 mg p.o., with a total dose of 200 mg, once). In the control group, patients (mean age 35.53+/-8.79 years) received a placebo according to the same scheme. To evaluate the efficiency of treatment, the severity of the main symptoms 6 hours after taking the drug was analyzed. After that, patients started antibiotic therapy. They were followed-up for the next three days. The tolerance of therapy was evaluated by the presence of adverse events.
All 30 patients taking phenazopyridine had an improvement after 6 hours, and the most frequent response was "significant improvement" (43.3%). The responses of patients in the main group significantly (p<0.05) differed from responses of patients in the control group. Six hours after taking phenazopyridine/placebo, the severity of all values according to VAS score, including the degree of general discomfort, pain during urination and increased frequency of urination improved significantly in the main group compared to the control group. The average assessment of general discomfort in the main group decreased by 53.4% in comparison with 28.8% in the control group, while the severity of pain during urination and urination frequency decreased by 57.4 vs. 35.9% and 39.6 vs. 27.6%, respectively. An analysis of the time before the complete absence of the general discomfort was performed. In the main group this period of time was significantly less than in the control group (p<0.05). There were no serious adverse events while taking phenazopyridine. Rate of adverse events was comparable between two groups.
The results of the study showed that phenazopyridine is an effective and well-tolerated drug for symptomatic therapy in patients with acute uncomplicated cystitis and can be recommended in addition to etiological therapy.
Simultaneous determination of phenazopyridine HCl and trimethoprim in presence of phenazopyridine HCl impurity by univariate and multivariate spectrophotometric methods - Quantification of phenazopyridine HCl impurity by univariate methods
Aya T Soudi, Ola G Hussein, Eman S Elzanfaly, Hala E Zaazaa, Mohamed AbdelkawyPMID: 32492634 DOI: 10.1016/j.saa.2020.118516
Abstract
Three univariate and two multivariate spectrophotometric methods were developed and subsequently validated to determine phenazopyridine HCl (PHZ) and trimethoprim (TMP) in the presence of 2,6-Diaminopyridine (2,6-DAP). The first univariate method depends on direct determination of phenazopyridine by measuring its absorbance at 412 nm and performed in concentration range of 1.00-10.00 μg/mL. Then the contribution of phenazopyridine is removed by dividing the mixture spectrum with PHZ divisor (5 μg/mL) after that the constant is mathematically subtracted and finally the generated spectrum is multiplied with the PHZ divisor. These steps eliminate PHZ contribution and the recovered spectrum is that of TMP and 2,6-DAP only where different methods can be applied to determine TMP and 2,6-DAP through this binary mixture spectrum. The first method to determine both components depends on measuring both TMP and 2,6-DAP through their first derivative (DD) spectra at 244.70 and 259.60 nm for TMP and 2,6-DAP, respectively with concentration ranges of 4.00-24.00 μg/mL TMP and 4.00-26.00 μg/mL 2,6-DAP. The second method depends on application of the isoabsorptive method which was used for TMP determination at its isoabsorptive point with 2,6-DAP at 242.64 nm with concentration range 1.00-20.00 μg/mL for TMP. The developed univariate methods were successfully applied to determine PHZ, TMP and PHZ impurity (2,6-DAP). Two multivariate methods were applied for determination of PHZ and TMP in presence of 2,6-DAP namely, Principle Component Regression (PCR) and Partial Least Squares (PLS). The results of the two models show that simultaneous determination of PHZ and TMP in presence of PHZ impurity can be performed in the concentration ranges of 6.00-14.00 μg/mL PHZ and 24.00-56.00 μg/mL TMP. All the proposed methods were successfully applied to analyze PHZ and TMP in pharmaceutical formulations without interference from the dosage form additives and the results were statistically compared with the reported method.
Removal of Phenazopyridine from wastewater by merging biological and electrochemical methods via Azolla filiculoides and electro-Fenton process
Amir Mohammad Gholizadeh, Mahmoud Zarei, Masoud Ebratkhahan, Aliyeh Hasanzadeh, Fatemeh VafaeiPMID: 31731027 DOI: 10.1016/j.jenvman.2019.109802
Abstract
In the present study, the potential of Azolla filiculoides (A. filiculoides) was first investigated for degradation of Phenazopyridine (PhP), an analgesic drug. The effects of main variables such as initial pharmaceutical concentration, amount of plant, and pH were studied on the efficiency of the biological process. It was observed that A. filiculoides was able to remove pharmaceuticals from contaminated water up to 85.90% during 48 h. Then, the electro-Fenton (EF) method was applied for further removal of PhP yielding a removal rate of about 98.72% under optimum conditions during 2 h. The effects of variables including the current, amount of catalyst, and pH were also studied in this phase. Also, the probability of adsorption was investigated during this step. Scanning electron microscopy (SEM) and X-ray diffraction (XRD) analysis were performed for the used magnetite nanoparticles, total organic carbon (TOC) were performed to investigate PhP removal efficiency during the reaction time and Gas chromatography-mass spectrometry (GC-MS) were performed to analyze degradation byproducts of PhP. Based on the results, it was found that a combination of these bioremediation and electrochemical removal steps were capable of PhP removal from contaminated water. Therefore, this approach may be effective for phytoremediation of pharmaceutical-contaminated aquatic ecosystems.Quantitative determination of trace phenazopyridine in human urine samples by hyphenation of dispersive solid-phase extraction and liquid-phase microextraction followed by gas chromatography/mass spectrometry analysis
Shahram Seidi, Fahimeh Mohammadi, Mohammad Tajik, Mahroo Baharfar, Abdorreza Mohammadi, Tohid OtoufatPMID: 32396240 DOI: 10.1002/jssc.202000055
Abstract
Magnetic dispersive solid-phase extraction followed by dispersive liquid-liquid microextraction coupled with gas chromatography/mass spectrometry was applied for the quantitative analysis of phenazopyridine in urinary samples. Magnetic dispersive solid-phase extraction was carried out using magnetic graphene oxide nanoparticles modified by poly(thiophene-pyrrole) copolymer. The eluting solvent of this step was used as the disperser solvent for the dispersive liquid-liquid microextraction procedure. To reach the maximum efficiency of the method, effective parameters including sorbent amount, adsorption time, type and volume of disperser and extraction solvents, pH of the sample solution, and ionic strength as well as desorption time, and approach were optimized, separately. Characterization of the synthesized sorbent was studied by utilizing infrared spectroscopy, scanning electron microscopy, and energy-dispersive X-ray analysis. Calibration curve was linear in the range of 0.5-250 ng/mL (R= 0.9988) with limits of detection and quantification of 0.1 and 0.5 ng/mL, respectively. Intra- and interday precisions (RSD%, n = 3) of the method were in the range of 4.6-5.4% and 4.0-5.5%, respectively, at three different concentration levels. Under the optimal condition, this method was successfully applied for the determination of phenazopyridine in human urine samples. The relative recoveries were obtained in the range of 85.0-89.0%.
Safety analysis of long-term phenazopyridine use for radiation cystitis
Stephanie N Shore, Sara R Britnell, Jamie N BrownPMID: 31006341 DOI: 10.1177/1078155219842646
Abstract
Phenazopyridine is a urinary tract analgesic indicated for short-term treatment of irritation in the lower urinary tract. Despite the lack of evidence for extended use, it is often used in varying durations for supportive care for cancer patients with radiation-induced cystitis. The objective of this study was to compare the incidence of adverse drug reactions in patients with radiation cystitis receiving long-term phenazopyridine (>14-day supply) compared to a matched comparator group.This retrospective cohort study compared adverse events among cancer patients with and without phenazopyridine exposure. Included patients received radiation and at least one chronic medication between 1 July 2008 and 30 June 2017. The phenazopyridine group also received >14-day supply of phenazopyridine during the study period. Patients were matched based on gender, age (±5 years), cancer diagnosis, and palliative or curative treatment intent. Data collection occurred at baseline, during the time of presumed exposure, and through the end of the study period for surveillance purposes.
A total of 272 patients received phenazopyridine for >14-day supply during the study period. Of these, 90 patients were included and matched to an equal number of patients in the comparator group. The included patients were similar between groups and were largely male with a diagnosis of prostate cancer. Most patients received between a 30- and 60-day supply of phenazopyridine. There were a total of 13 adverse drug reactions in the phenazopyridine group and 18 in the comparator group (
= 0.32). No differences were identified between the phenazopyridine and comparator groups for the incidence of individual adverse drug reactions, emergency department visits, hospitalizations, or new diagnoses of hepatocellular or colorectal cancer.
There was no difference in adverse drug reactions among patients receiving phenazopyridine for >14 days compared to a matched comparator group. The overall incidence of adverse events in both groups was low.
A Cell-Free Approach Based on Phospholipid Characterization for Determination of the Cell Specific Unbound Drug Fraction (f
Andrea Treyer, Sandra Walday, Hinnerk Boriss, Pär Matsson, Per ArturssonPMID: 31701258 DOI: 10.1007/s11095-019-2717-1
Abstract
The intracellular fraction of unbound compound (f) is an important parameter for accurate prediction of drug binding to intracellular targets. f
is the result of a passive distribution process of drug molecules partitioning into cellular structures. Initial observations in our laboratory showed an up to 10-fold difference in the f
of a given drug for different cell types. We hypothesized that these differences could be explained by the phospholipid (PL) composition of the cells, since the PL cell membrane is the major sink of unspecific drug binding. Therefore, we determined the f
of 19 drugs in cell types of different origin.
The cells were characterized for their total PL content and we used mass spectrometric PL profiling to delineate the impact of each of the four major cellular PL subspecies: phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS) and phosphatidylinositol (PI). The cell-based experiments were compared to cell-free experiments that used beads covered by PL bilayers consisting of the most abundant PL subspecies.
PC was found to give the largest contribution to the drug binding. Improved correlations between the cell-based and cell-free assays were obtained when affinities to all four major PL subspecies were considered. Together, our data indicate that f
is influenced by PL composition of cells.
We conclude that cellular PL composition varies between cell types and that cell-specific mixtures of PLs can replace cellular assays for determination of f
as a rapid, small-scale assay covering a broad dynamic range. Graphical Abstract.




